molecular formula C10H10N4 B3237238 N-(Pyrimidin-5-ylmethyl)pyridin-2-amine CAS No. 1383916-51-5

N-(Pyrimidin-5-ylmethyl)pyridin-2-amine

Cat. No. B3237238
Key on ui cas rn: 1383916-51-5
M. Wt: 186.21 g/mol
InChI Key: DBHFICNYODFKBO-UHFFFAOYSA-N
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Patent
US08895738B2

Procedure details

Powdered 98% sodium borohydride (2.868 g, 75.5 mmole) was added to solution of methanol (80 mL) and tetrahydrofuran (400 mL), and the mixture was stirred vigorously for 5 minutes. The product of Step A (13.9 g, 75.5 mmole) was dissolved in tetrahydrofuran (400 mL), and the resulting solution was added dropwise to the sodium borohydride suspension at a constant rate of approximately 33 mL/minute. The appearance of the reaction mixture changed from a light yellow slightly cloudy suspension to a clear red solution. Reaction progress was monitored by thin layer chromatography eluting with a 10% methanol: 40% dichloromethane: 50% toluene solvent. Upon reaction completion, acetic acid (3 mL) was added dropwise, and the reaction mixture was stirred for 5 minutes. Acetic acid (2 mL) and water (30 mL) were added, the reaction mixture was briefly stirred, and then ethyl acetate was added (500 mL). The reaction mixture was washed with 1N aqueous sodium hydroxide solution (300 mL), dried over magnesium sulfate, filtered, and the solvent was removed under reduced pressure at 50° C. The resulting crude oil was dissolved in dichloromethane (50 mL), and the solution was eluted through a plug of silica gel (100 g) with ethyl acetate (3 L). The eluant was concentrated to a yellow-orange oil which slowly crystallized to provide 8.909 g (63.4%) of the title product as a pale yellow solid. 1H NMR (CDCl3) δ 9.12 (s, 1H), 8.76 (s, 2H), 8.10 (d, 1H), 7.42 (t, 1H), 6.64 (t, 1H), 6.42 (d, 1H), 4.99 (br s, NH), 4.61 (d, 2H).
Quantity
2.868 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
product
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63.4%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].CO.[N:5]1[CH:10]=[C:9]([CH:11]=[N:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:8]=[N:7][CH:6]=1.C(O)(=O)C>O1CCCC1.C(OCC)(=O)C.O>[N:7]1[CH:8]=[C:9]([CH2:11][NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:10]=[N:5][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.868 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
product
Quantity
13.9 g
Type
reactant
Smiles
N1=CN=CC(=C1)C=NC1=NC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction progress
WASH
Type
WASH
Details
eluting with a 10% methanol
CUSTOM
Type
CUSTOM
Details
Upon reaction completion, acetic acid (3 mL)
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
the reaction mixture was briefly stirred
WASH
Type
WASH
Details
The reaction mixture was washed with 1N aqueous sodium hydroxide solution (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure at 50° C
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude oil was dissolved in dichloromethane (50 mL)
WASH
Type
WASH
Details
the solution was eluted through a plug of silica gel (100 g) with ethyl acetate (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
The eluant was concentrated to a yellow-orange oil which
CUSTOM
Type
CUSTOM
Details
slowly crystallized

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=CN=CC(=C1)CNC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.909 g
YIELD: PERCENTYIELD 63.4%
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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